Ethyl 4-bromo-2,6-dichlorobenzoate
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Overview
Description
Ethyl 4-bromo-2,6-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2 and a molecular weight of 297.96 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzoate ester, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,6-dichlorobenzoate can be synthesized through the esterification of 4-bromo-2,6-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2,6-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2,6-dichlorobenzyl alcohol.
Hydrolysis: Formation of 4-bromo-2,6-dichlorobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2,6-dichlorobenzoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms contribute to the compound’s reactivity and binding affinity, influencing its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2,6-difluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.
Ethyl 4-chloro-2,6-dibromobenzoate: Similar structure but with bromine atoms instead of chlorine.
Ethyl 4-bromo-2,6-dimethylbenzoate: Similar structure but with methyl groups instead of chlorine.
Uniqueness
Ethyl 4-bromo-2,6-dichlorobenzoate is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
ethyl 4-bromo-2,6-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRNAYQKVIXHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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